Fosetyl-al
Overview
Description
Fosetyl-Al is an organophosphorus compound used as a fungicide . It has the formula [C2H5OP(H)O2]3Al and is derived from ethylphosphite . It is a broad-spectrum fungicide that acts by inhibiting the germination of spores or by blocking the development of mycelium and sporulation .
Synthesis Analysis
Fosetyl-Al can be determined by an isocratic reversed-phase high-performance liquid chromatographic (RP-HPLC) method with diode array detection (DAD) . The laboratory of Tentamus Agriparadigma srl in Siracusa has accredited a method of analysis for the determination of fosetyl-Al, ethylphosphonic acid, and phosphonic acid .Molecular Structure Analysis
Fosetyl-Al has a molar mass of 354.104 g·mol−1 . Its chemical formula is C6H18AlO9P3 .Chemical Reactions Analysis
Fosetyl-Al is readily and rapidly hydrolyzed to phosphonic acid and ethanol in plants and soil .Physical And Chemical Properties Analysis
Fosetyl-Al is a white or colorless solid with a density of 1.53 g/cm3 . It has a melting point of 215 °C (419 °F; 488 K) . It has a high aqueous solubility and a low volatility .Scientific Research Applications
Antibacterial Activity : Fosetyl-Al exhibits significant antibacterial activity, particularly against Pseudomonas syringae on plant surfaces. Its acidic conditions contribute to its antibacterial efficacy, with a high inhibition observed in neutralized Fosetyl-Al, suggesting additional direct effects beyond acidity (Bultreys et al., 2018).
Modification of Defense Responses : It has been shown to protect capsicum fruit and tobacco plants from diseases caused by Phytophthora species, possibly by enhancing hypersensitivity and phytoalexin accumulation, which are plant defense mechanisms (Guest, 1984).
Airborne Particulate Matter Analysis : A study introduced a method to analyze residues of Fosetyl-Al in airborne particulate matter using liquid chromatography-tandem mass spectrometry, indicating its environmental relevance and potential health concerns (Buiarelli et al., 2018).
Plant Defense Enhancer : Fosetyl-Al enhances natural plant defenses against a broad range of bacteria and ascomycetes in apples and pears. It promotes intrinsic flower bud quality and supports plants in overcoming abiotic stress (Petre et al., 2015).
Control of Crown and Root Rot in Apples : It has been effective in reducing crown and root rot disease ratings in apple trees, indicating its potential as a treatment for infected trees (Utkhede & Smith, 1991).
Residue Analysis in Vegetables : A method was developed for determining low levels of Fosetyl-Al residues in lettuce, emphasizing its application in ensuring food safety (Hernández et al., 2003).
Efficacy on Ornamentals : Fosetyl-Al's efficacy in controlling bacterial diseases on ornamental plants is influenced by factors such as pH, application timing, and number (Chase, 1993).
Control of Phytophthora Oak Root Disease : Its effectiveness against Phytophthora oak root disease in Quercus woodlands was evaluated, suggesting it as a potential substitute for potassium phosphite formulations (González et al., 2017).
Phytoalexin Accumulation in Grapevine : Fosetyl-Al was investigated for its effects on phytoalexin accumulation in grapevine interactions with Plasmopara viticola, showing significant influence on specific phytoalexins (Dercks & Creasy, 1989).
Safety And Hazards
Future Directions
The use of systemic fungicides like Fosetyl-Al has increased over the last decades, despite the susceptibility of resistance development and the side effects to human health and the environment . Constructed Wetlands (CWs) comprise an environmentally friendly, low cost, and efficient fungicide remediation technique . The removal of fungicides within CWs is dependent on plant uptake and metabolism, absorption in porous media and soil, hydrolysis, photodegradation, and biodegradation .
properties
InChI |
InChI=1S/3C2H5O3P.Al/c3*1-2-5-6(3)4;/h3*2H2,1H3;/q;;;+3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPMQULDKWSNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)=O.CCOP(=O)=O.CCOP(=O)=O.[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AlO9P3+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020643 | |
Record name | Fosetyl aluminum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fosetyl-al | |
CAS RN |
39148-24-8 | |
Record name | Fosetyl-aluminium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039148248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosetyl aluminum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aluminium triethyl triphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSETYL-ALUMINUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3979UH4J7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.